- Dioxirane epoxidation of alkenesOrganic Reactions (Hoboken, 2002, 61,,
Cas no 934-73-6 (1-Chloro-4-(methylsulfinyl)benzene)

934-73-6 structure
商品名:1-Chloro-4-(methylsulfinyl)benzene
1-Chloro-4-(methylsulfinyl)benzene 化学的及び物理的性質
名前と識別子
-
- 1-Chloro-4-(methylsulfinyl)benzene
- 4-Chlorophenyl methyl sulfoxide
- Benzene,1-chloro-4-(methylsulfinyl)-
- p-Chlorophenyl methyl sulfoxide
- 4-chlorophenyl methyl sulphoxide
- methyl 4-chlorophenyl sulfoxide
- PARA-CHLOROPHENYLMETHYLSULPHOXIDE
- sulfoxide,p-chlorophenylmethyl
- 1-Chloro-4-(methylsulfinyl)benzene (ACI)
- Sulfoxide, p-chlorophenyl methyl (6CI, 7CI, 8CI)
- (±)-p-Chlorophenyl methyl sulfoxide
- 1-Chloro-4-methanesulfinylbenzene
- 1-Chloro-4-methylsulfinylbenzene
- Methyl p-chlorophenyl sulfoxide
- NSC 525727
- CCRIS 6732
- UNII-6MHM4Y0Y72
- DB-328897
- F81492
- EN300-705687
- BS-29632
- Q27896896
- DTXSID8023975
- AKOS006283704
- 4-Chlorophenyl methyl sulfoxide, (+/-)-
- SCHEMBL196857
- CS-0208117
- 934-73-6
- NSC-525727
- Sulfoxide, p-chlorophenyl methyl
- BRN 2041795
- 6MHM4Y0Y72
- Benzene, 1-chloro-4-(methylsulfinyl)-
- 4-Chlorophenylmethylsulfoxide
- (+/-)-4-chlorophenyl methyl sulfoxide
- J-523871
- NSC525727
- NS00009329
-
- MDL: MFCD00040898
- インチ: 1S/C7H7ClOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3
- InChIKey: UBDUBBTYCRJUHW-UHFFFAOYSA-N
- ほほえんだ: O=S(C)C1C=CC(Cl)=CC=1
計算された属性
- せいみつぶんしりょう: 173.99100
- どういたいしつりょう: 173.990613
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 36.3
- 互変異性体の数: 何もない
じっけんとくせい
- 密度みつど: 1.2645 (estimate)
- ふってん: 300.5°C at 760 mmHg
- フラッシュポイント: 135.5°C
- 屈折率: 1.621
- PSA: 36.28000
- LogP: 2.94310
1-Chloro-4-(methylsulfinyl)benzene セキュリティ情報
- 危険カテゴリコード: 22-34-41
- セキュリティの説明: 26-36/37/39-45-24/25
-
危険物標識:
- ちょぞうじょうけん:Sealed in dry,2-8°C
1-Chloro-4-(methylsulfinyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR957023-1g |
P-Chlorophenyl methyl sulfoxide |
934-73-6 | 95% | 1g |
£555.00 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1278787-1g |
P-Chlorophenyl methyl sulfoxide |
934-73-6 | 98% | 1g |
¥2152.00 | 2024-04-24 | |
Enamine | EN300-705687-10.0g |
1-chloro-4-methanesulfinylbenzene |
934-73-6 | 95% | 10g |
$938.0 | 2023-06-04 | |
A2B Chem LLC | AH82312-1g |
P-Chlorophenyl methyl sulfoxide |
934-73-6 | 95% | 1g |
$186.00 | 2024-07-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS0549-250mg |
1-chloro-4-methanesulfinylbenzene |
934-73-6 | 95% | 250mg |
¥756.0 | 2024-04-16 | |
A2B Chem LLC | AH82312-100mg |
P-Chlorophenyl methyl sulfoxide |
934-73-6 | 95% | 100mg |
$85.00 | 2024-07-18 | |
A2B Chem LLC | AH82312-250mg |
P-Chlorophenyl methyl sulfoxide |
934-73-6 | 95% | 250mg |
$118.00 | 2024-07-18 | |
eNovation Chemicals LLC | Y1015079-5g |
P-CHLOROPHENYL METHYL SULFOXIDE |
934-73-6 | 97% | 5g |
$810 | 2024-06-06 | |
1PlusChem | 1P00GS94-100mg |
P-Chlorophenyl methyl sulfoxide |
934-73-6 | 98% | 100mg |
$61.00 | 2025-02-27 | |
A2B Chem LLC | AH82312-5g |
P-Chlorophenyl methyl sulfoxide |
934-73-6 | 95% | 5g |
$532.00 | 2024-07-18 |
1-Chloro-4-(methylsulfinyl)benzene 合成方法
合成方法 1
合成方法 2
合成方法 3
はんのうじょうけん
1.1 Catalysts: 2685787-09-9 Solvents: Methanol ; 10 h, 25 °C
リファレンス
- Incorporating Photochromic Triphenylamine into a Zirconium-Organic Framework for Highly Effective Photocatalytic Aerobic Oxidation of SulfidesACS Applied Materials & Interfaces, 2021, 13(17), 20137-20144,
合成方法 4
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: [4-[2-[10-[2-(4-Carboxyphenyl)ethynyl]-9-anthracenyl]ethynyl]benzoato(2-)-κO,κO′… Solvents: Methanol , Chloroform ; 3 h, rt
リファレンス
- Selective photooxidation of sulfides mediated by singlet oxygen using visible-light-responsive coordination polymersChemical Communications (Cambridge, 2018, 54(92), 13002-13005,
合成方法 5
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Vanadium, [[2,2′-[(2,2-dimethyl-1,3-propanediyl)bis[(nitrilo-κN)methylidyne]]bis… Solvents: Ethanol ; 10 min, 25 °C
リファレンス
- Ni(II) and V(IV) Schiff base complexes derived from 2,2'-dimethylpropandiamine: the crystal structure, electrochemical properties and catalytic activities in oxidation of sulfidesJournal of Coordination Chemistry, 2017, 70(8), 1424-1437,
合成方法 6
はんのうじょうけん
1.1 Reagents: 2,3-Benzodioxin-1,4-dione Solvents: Dichloromethane ; 8 h, 25 °C
リファレンス
- Metal- and additive-free oxygen-atom transfer reaction: an efficient and chemoselective oxidation of sulfides to sulfoxides with cyclic diacyl peroxidesOrganic & Biomolecular Chemistry, 2017, 15(12), 2647-2654,
合成方法 7
はんのうじょうけん
1.1 Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) Solvents: Acetic acid ; 1 h, 70 °C; cooled
リファレンス
- Electron Transfer-Oxygen Transfer Oxygenation of Sulfides Catalyzed by the H5PV2Mo10O40 PolyoxometalateJournal of the American Chemical Society, 2010, 132(33), 11446-11448,
合成方法 8
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: 12-Hexyl-6-hydroxy-5H-dibenzo[b,h]fluorene-5,11,13-trione Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 2 min, rt; 60 min, rt
リファレンス
- KuQuinone as a Highly Stable and Reusable Organic Photocatalyst in Selective Oxidation of Thioethers to SulfoxidesJournal of Organic Chemistry, 2022, 87(21), 14016-14025,
合成方法 9
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Niobium (complexes with O2 and chitosan, sodium salts) , Chitosan Solvents: Water ; 3 h, rt
リファレンス
- Organic-solvent-free oxidation of styrene, phenol and sulfides with H2O2 over eco-friendly niobium and tantalum based heterogeneous catalystsJournal of Industrial and Engineering Chemistry (Amsterdam, 2023, 121, 249-263,
合成方法 10
はんのうじょうけん
1.1 Reagents: Iodobenzene diacetate Catalysts: 1989691-31-7 Solvents: Methanol , Methanol-d4 , Water ; 3 h, 23 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
リファレンス
- Highly efficient and chemoselective oxidation of sulfides catalyzed by iron(III) corroles with iodobenzene diacetateInorganica Chimica Acta, 2016, 451, 65-72,
合成方法 11
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Butanaminium, N,N,N-tributyl-, stereoisomer of dioxobis[μ-(peroxy-κO1:κO1,κO2)… Solvents: Acetonitrile , Water ; 120 min, 293 K
リファレンス
- Highly efficient oxidation of sulfides with hydrogen peroxide catalyzed by [SeO4{WO(O2)2}2]2-Chemical Communications (Cambridge, 2009, (26), 3958-3960,
合成方法 12
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: 2962812-46-8 Solvents: Methanol ; 30 min, 50 °C
リファレンス
- Two 3D Two-Fold Interpenetrated Dia-Like Polyoxometalate-Based Metal-Organic Frameworks: Synthesis and Sulfide Selective Oxidation ActivityInorganic Chemistry, 2023, 62(33), 13221-13229,
合成方法 13
はんのうじょうけん
1.1 Reagents: 2-Iodyl-3-propoxypyridine Solvents: Acetonitrile ; rt
1.2 rt → reflux; 2.5 h, reflux; reflux → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 rt → reflux; 2.5 h, reflux; reflux → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
リファレンス
- Preparation, X-ray Structure, and Reactivity of 2-Iodylpyridines: Recyclable Hypervalent Iodine(V) ReagentsJournal of Organic Chemistry, 2011, 76(10), 3812-3819,
合成方法 14
はんのうじょうけん
1.1 Reagents: Acetic acid ; 0 °C
1.2 Reagents: (-)-Methyl phenyl sulfoxide Solvents: Water ; overnight, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
1.2 Reagents: (-)-Methyl phenyl sulfoxide Solvents: Water ; overnight, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
リファレンス
- Access to N-cyanosulfoximines by transition metal-free iminations of sulfoxidesOrganic & Biomolecular Chemistry, 2017, 15(5), 1086-1090,
合成方法 15
合成方法 16
合成方法 17
はんのうじょうけん
1.1 Reagents: Iodobenzene diacetate , Water Catalysts: Chromium(1+), [[rel-2,2′-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-κN)methylidyne… Solvents: Methanol ; 60 min, 23 °C
リファレンス
- Visible light generation of chromium(V)-oxo salen complexes and mechanistic insights into catalytic sulfide oxidationInorganica Chimica Acta, 2020, 509,,
合成方法 18
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Copper, [[4,4′-[(1-methyl-1,2-ethanediyl)bis[(nitrilo-κN)ethylidyne]]bis[1,3-ben… Solvents: Ethanol ; 20 min, 25 °C
リファレンス
- Catalytic activity and electrochemical properties of Cu(II)-Schiff base complex encapsulated in the nanocavities of zeolite-Y for oxidation of olefins and sulfidesJournal of Coordination Chemistry, 2017, 70(15), 2736-2750,
合成方法 19
はんのうじょうけん
1.1 Reagents: Acetic anhydride , Carbamide peroxide Catalysts: Imidazole , Iron oxide (Fe3O4) , Silica , 2102606-38-0 Solvents: Ethanol ; 5 min, rt
リファレンス
- Mn-Schiff base complex supported on magnetic nanoparticles: Synthesis, crystal structure, electrochemical properties and catalytic activities for oxidation of olefins and sulfidesPolyhedron, 2017, 133, 327-335,
合成方法 20
はんのうじょうけん
1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-31)-Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato… Solvents: Chloroform-d ; 100 h, 25 °C
リファレンス
- Visible light-promoted selective oxidation of sulfides to sulfoxides catalyzed by ruthenium porphyrins with iodobenzene diacetateApplied Catalysis, 2014, 478, 275-282,
1-Chloro-4-(methylsulfinyl)benzene Raw materials
1-Chloro-4-(methylsulfinyl)benzene Preparation Products
1-Chloro-4-(methylsulfinyl)benzene 関連文献
-
Cui-Lan Chang,Xiao-Yue Qi,Jiang-Wei Zhang,Ya-Ming Qiu,Xian-Jiang Li,Xin Wang,Yu Bai,Jun-Liang Sun,Hu-Wei Liu Chem. Commun. 2015 51 3566
-
Jie Tang,Fuping Huang,Yi Wei,Hedong Bian,Wei Zhang,Hong Liang Dalton Trans. 2016 45 8061
-
Rajan Deepan Chakravarthy,Venkatachalam Ramkumar,Dillip Kumar Chand Green Chem. 2014 16 2190
-
Ke-Si Du,Jing-Mei Huang Green Chem. 2018 20 1405
-
Susanti,Asep Riswoko,Joddy Arya Laksmono,Galuh Widiyarti,Dadan Hermawan RSC Adv. 2023 13 18070
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推奨される供給者
Amadis Chemical Company Limited
(CAS:934-73-6)1-Chloro-4-(methylsulfinyl)benzene

清らかである:99%/99%/99%/99%
はかる:1.0g/5.0g/10.0g/25.0g
価格 ($):174.0/568.0/966.0/1932.0